1-ethyl-N-(2-methoxyphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in similar synthetic applications.
1-(4-Methoxyphenyl)-1-propanol: Contains a methoxyphenyl group and is used in organic synthesis.
2-Hydroxy-4-methoxyacetophenone: Another compound with a methoxyphenyl group, used in various chemical reactions.
Uniqueness
1-ETHYL-N~4~-(2-METHOXYPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-ethyl-N-(2-methoxyphenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-5-28-23-22(16(3)27-28)18(14-20(25-23)17-12-10-15(2)11-13-17)24(29)26-19-8-6-7-9-21(19)30-4/h6-14H,5H2,1-4H3,(H,26,29) |
InChI Key |
HIQHZYGJLLNCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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